molecular formula C8H14N2 B136507 1-Ethyl-4-isopropyl-1H-imidazole CAS No. 154385-47-4

1-Ethyl-4-isopropyl-1H-imidazole

Cat. No.: B136507
CAS No.: 154385-47-4
M. Wt: 138.21 g/mol
InChI Key: PQWPVOKMZRSQQM-UHFFFAOYSA-N
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Description

1-Ethyl-4-isopropyl-1H-imidazole is a substituted imidazole derivative characterized by an ethyl group at the 1-position and an isopropyl group at the 4-position of the imidazole ring. Imidazole derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their electronic properties and ability to participate in hydrogen bonding.

Properties

CAS No.

154385-47-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethyl-4-propan-2-ylimidazole

InChI

InChI=1S/C8H14N2/c1-4-10-5-8(7(2)3)9-6-10/h5-7H,4H2,1-3H3

InChI Key

PQWPVOKMZRSQQM-UHFFFAOYSA-N

SMILES

CCN1C=C(N=C1)C(C)C

Canonical SMILES

CCN1C=C(N=C1)C(C)C

Synonyms

1H-Imidazole,1-ethyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the imidazole ring critically influence physical and chemical properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Selected Imidazole Derivatives
Compound Name Substituents Key Properties/Applications References
1-Ethyl-4-isopropyl-1H-imidazole 1-Ethyl, 4-isopropyl Enhanced lipophilicity; potential ligand or intermediate in organic synthesis
[3,5-Di(4',5'-diphenyl)-1H-imidazol-1-yl]-1H-1,2,4-triazole (C1) Triazole-linked bis-imidazole with phenyl groups High rigidity due to aromatic stacking; applications in supramolecular chemistry or as fluorophores
1-(2-Ethoxy-5-isopropyl-4-methylphenylsulfonyl)-2-ethyl-4-methyl-1H-imidazole Sulfonyl and ethoxy substituents Polar sulfonyl group increases solubility in polar solvents; potential sulfonamide drug analog
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]-benzoic acid Hydroxypropyl, diphenyl, and carboxylic acid groups Hydrogen-bonding capacity; crystallinity for structural studies or coordination chemistry

Research Findings and Trends

  • Electronic Effects : Alkyl substituents (e.g., ethyl, isopropyl) donate electron density to the imidazole ring, increasing its nucleophilicity compared to electron-withdrawing groups (e.g., sulfonyl, phenyl) .
  • Solubility : this compound is expected to have moderate solubility in organic solvents, whereas sulfonated or carboxylic acid-containing derivatives show improved aqueous solubility .
  • Thermal Stability : Bulky substituents (e.g., diphenyl groups in ) enhance thermal stability, whereas alkylated imidazoles may exhibit lower melting points due to reduced crystallinity .

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